2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)acetic acid
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Overview
Description
2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)acetic acid is a complex organic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)acetic acid typically involves the reaction of benzimidazole derivatives with sulfonamide and acetic acid groups. One common method includes the methylation of benzimidazole followed by sulfonation and subsequent acylation to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)acetic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole: Shares the benzimidazole core but lacks the sulfonamide and acetic acid groups.
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide: Contains the sulfonamide group but not the acetic acid moiety.
1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of the sulfonamide.
Uniqueness
2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H13N3O5S |
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Molecular Weight |
299.31 g/mol |
IUPAC Name |
2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C11H13N3O5S/c1-13-8-4-3-7(5-9(8)14(2)11(13)17)20(18,19)12-6-10(15)16/h3-5,12H,6H2,1-2H3,(H,15,16) |
InChI Key |
OKCVAYLTHWKOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCC(=O)O)N(C1=O)C |
solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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